1,1'-(Octane-1,8-diyl)bisimidazolidine-2,4-dione
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Overview
Description
1,1’-(Octane-1,8-diyl)bisimidazolidine-2,4-dione is a chemical compound with the molecular formula C14H22N4O4 and a molecular weight of 310.34888 g/mol This compound features two imidazolidine-2,4-dione rings connected by an octane-1,8-diyl linker
Preparation Methods
The synthesis of 1,1’-(Octane-1,8-diyl)bisimidazolidine-2,4-dione typically involves the reaction of imidazolidine-2,4-dione with an octane-1,8-diyl halide under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of automated reactors and continuous flow systems to ensure consistent production.
Chemical Reactions Analysis
1,1’-(Octane-1,8-diyl)bisimidazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation typically results in the formation of corresponding imides or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of reduced imidazolidine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the imidazolidine rings, where nucleophiles such as amines or thiols replace specific substituents on the rings.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1,1’-(Octane-1,8-diyl)bisimidazolidine-2,4-dione has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.
Mechanism of Action
The mechanism of action of 1,1’-(Octane-1,8-diyl)bisimidazolidine-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target being studied .
Comparison with Similar Compounds
1,1’-(Octane-1,8-diyl)bisimidazolidine-2,4-dione can be compared with other similar compounds, such as:
1,1’-(Ethane-1,2-diyl)bisimidazolidine-2,4-dione: This compound has a shorter ethane-1,2-diyl linker, resulting in different structural and chemical properties.
1,1’-(Butane-1,4-diyl)bisimidazolidine-2,4-dione: With a butane-1,4-diyl linker, this compound exhibits intermediate properties between the ethane and octane derivatives.
The uniqueness of 1,1’-(Octane-1,8-diyl)bisimidazolidine-2,4-dione lies in its longer octane-1,8-diyl linker, which imparts distinct structural and functional characteristics compared to its shorter-chain counterparts .
Properties
CAS No. |
94134-13-1 |
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Molecular Formula |
C14H22N4O4 |
Molecular Weight |
310.35 g/mol |
IUPAC Name |
1-[8-(2,4-dioxoimidazolidin-1-yl)octyl]imidazolidine-2,4-dione |
InChI |
InChI=1S/C14H22N4O4/c19-11-9-17(13(21)15-11)7-5-3-1-2-4-6-8-18-10-12(20)16-14(18)22/h1-10H2,(H,15,19,21)(H,16,20,22) |
InChI Key |
NQSOSHMQQKIGLG-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)NC(=O)N1CCCCCCCCN2CC(=O)NC2=O |
Origin of Product |
United States |
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